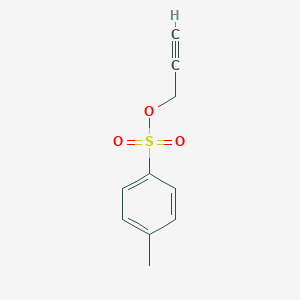

Propargyl p-toluenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBVCSFXFFROTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210665 | |

| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6165-76-0 | |

| Record name | 2-Propyn-1-ol, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propyn-1-ol, 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONIC ACID, 2-PROPYNYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBC3GGJ44A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propargyl p-toluenesulfonate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl p-toluenesulfonate, also known as propargyl tosylate, is a versatile organic compound widely utilized as a reactive intermediate in chemical synthesis. Its utility stems from the presence of two key functional groups: a terminal alkyne (propargyl group) and a good leaving group (tosylate group). This combination allows for the facile introduction of the propargyl moiety into a wide range of molecules through nucleophilic substitution and coupling reactions. This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its applications in research and development.

Chemical Structure and Properties

This compound is an ester of propargyl alcohol and p-toluenesulfonic acid. The structure consists of a propargyl group (HC≡C-CH₂-) attached to the sulfonate ester of p-toluenesulfonic acid.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃S | [1] |

| Molar Mass | 210.25 g/mol | [2] |

| Appearance | Clear colorless to brown liquid | [1] |

| Density | 1.215 g/mL at 20 °C | [2] |

| Boiling Point | 117-121 °C at 0.3 mmHg | |

| Flash Point | 100 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.530 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate. Not miscible in water. | [1] |

| CAS Number | 6165-76-0 | [1] |

Experimental Protocols

Synthesis of this compound[3][4]

This protocol describes a safe and economical procedure for the synthesis of this compound from propargyl alcohol and tosyl chloride.[3][4]

Materials:

-

Propargyl alcohol (1.0 mol, 58 mL)

-

Tosyl chloride (1.30 mol, 250 g)

-

Sodium hydroxide (B78521) (NaOH) pellets (5.00 mol, 200 g)

-

Diethyl ether (1000 mL)

-

Nitrogen gas

-

Ice bath

-

2 L round-bottom flask with mechanical stirrer

-

Separatory funnel

Procedure:

-

Charge a 2 L round-bottom flask equipped with a mechanical stirrer with propargyl alcohol (58 mL, 1.0 mol), tosyl chloride (250 g, 1.30 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Add NaOH pellets (200 g, 5.00 mol) to the solution in six portions at 0 °C under vigorous stirring.

-

Continue stirring the resulting mixture overnight at room temperature.

-

Pour the suspension into cold water.

-

Separate the aqueous layer and extract it with diethyl ether (2 x 250 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a dark liquid.

Diagram 2: Experimental Workflow for the Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the tosyl group, the methyl group on the aromatic ring, the methylene (B1212753) protons adjacent to the oxygen, and the acetylenic proton.

Expected Chemical Shifts (CDCl₃):

-

Aromatic protons (AA'BB' system): ~7.3-7.8 ppm

-

Methylene protons (-O-CH₂-C≡): ~4.7 ppm

-

Acetylenic proton (-C≡CH): ~2.5 ppm

-

Methyl protons (Ar-CH₃): ~2.4 ppm

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the tosyl group and the propargyl moiety.

Expected Chemical Shifts (CDCl₃):

-

Aromatic carbons: ~128-145 ppm

-

Acetylenic carbons (-C≡CH): ~75 and 78 ppm

-

Methylene carbon (-O-CH₂-C≡): ~58 ppm

-

Methyl carbon (Ar-CH₃): ~21 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the sulfonate group, the aromatic ring, and the alkyne.

Expected Characteristic IR Bands:

-

S=O stretching (sulfonate): ~1360 and 1175 cm⁻¹

-

C-O stretching: ~1000-1100 cm⁻¹

-

C≡C-H stretching (terminal alkyne): ~3300 cm⁻¹

-

C≡C stretching (alkyne): ~2120 cm⁻¹

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aromatic C=C stretching: ~1600 and 1490 cm⁻¹

Mass Spectrometry

Mass spectrometry of this compound would likely show the molecular ion peak and characteristic fragmentation patterns.

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 210

-

Loss of propargyl group: m/z = 171 (tosyl cation)

-

Tropylium ion: m/z = 91

Reactivity and Applications

This compound is a key reagent in organic synthesis, primarily utilized for the introduction of the propargyl group.

Nucleophilic Substitution Reactions

The tosylate group is an excellent leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the straightforward synthesis of various propargylated compounds.

Diagram 3: General Nucleophilic Substitution Reaction

Caption: Nucleophilic substitution of the tosylate group.

"Click" Chemistry

The terminal alkyne functionality makes this compound a valuable building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a powerful tool for forming triazole linkages in drug discovery and materials science.

Polymerization

This compound can act as an initiator in the cationic ring-opening polymerization of certain monomers.

Safety Information

This compound is a chemical that requires careful handling.

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important tool for researchers and scientists in academia and industry, particularly in the fields of medicinal chemistry and materials science. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding of its properties and applications to aid in its effective and safe utilization.

References

Propargyl p-Toluenesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

Propargyl p-toluenesulfonate, a key reagent in organic synthesis, is identified by the CAS number 6165-76-0 and the molecular formula C₁₀H₁₀O₃S .[1] This compound, also known as propargyl tosylate, is a versatile building block widely employed for the introduction of the propargyl group into various molecular scaffolds.

| Property | Value | Source |

| CAS Number | 6165-76-0 | [1] |

| Molecular Formula | C₁₀H₁₀O₃S | [1] |

| Molecular Weight | 210.25 g/mol | |

| Appearance | Clear colorless to brown liquid | [1] |

| Density | 1.215 g/mL at 20 °C | |

| Refractive Index | n20/D 1.530 | |

| Storage Temperature | 2-8°C |

Synthesis of this compound: An Experimental Protocol

A reliable and scalable synthesis of this compound involves the reaction of propargyl alcohol with p-toluenesulfonyl chloride. The following protocol has been adapted from a published procedure.[2][3]

Materials:

-

Propargyl alcohol (1.0 mol)

-

p-Toluenesulfonyl chloride (Tosyl chloride) (1.30 mol)

-

Sodium hydroxide (B78521) (NaOH) pellets (5.00 mol)

-

Diethyl ether (1000 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

A 2 L round-bottom flask equipped with a mechanical stirrer is charged with propargyl alcohol (58 mL, 1.0 mol), tosyl chloride (250 g, 1.30 mol), and 1000 mL of diethyl ether under a nitrogen atmosphere.[2][3]

-

The reaction mixture is cooled in an ice bath to 0 °C.

-

Sodium hydroxide pellets (200 g, 5.00 mol) are added to the solution in six portions at 0 °C under vigorous stirring.[2][3]

-

The resulting mixture is continually stirred overnight, allowing it to gradually warm to room temperature.[2][3]

-

The suspension is then poured into cold water, and the aqueous layer is extracted twice with 250 mL portions of diethyl ether.[2][3]

-

The combined ether layers are dried over anhydrous Na₂SO₄ and then concentrated under reduced pressure.

-

The final product, pure propargyl tosylate, is obtained as a dark liquid with a yield of approximately 84.0% (185 g) after drying under high vacuum.[2][3]

Safety Precaution: It is crucial to wear gloves when handling this compound.[2][3]

Applications in Organic Synthesis and Drug Development

This compound is a cornerstone reagent for introducing a terminal alkyne functionality into molecules, a feature of immense importance in modern organic chemistry and drug discovery.

Alkylating Agent

The tosylate group is an excellent leaving group, making this compound a potent propargylating agent in nucleophilic substitution reactions.[1] This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds.

| Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference |

| Diethyl 2-acetamidomalonate | α-Propargylated malonate | Potassium tert-butoxide, Dioxane, Reflux | Not specified, but used in a multi-step synthesis | [2][3] |

| Various nucleophiles | Propargylated compounds | - | - | [1] |

Role in Click Chemistry

The terminal alkyne of the propargyl group is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[4] This reaction is celebrated for its high efficiency, specificity, and biocompatibility, enabling the rapid and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] These triazole-linked products have found extensive applications in drug discovery, bioconjugation, and materials science.

The CuAAC reaction is known for its high to quantitative yields across a range of substrates.

| Propargyl Substrate | Azide Substrate | Copper Source/Reducing Agent | Solvent | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O (1:1) | >95 | [4] |

| Propargyl Alcohol | Benzyl Azide | CuI | CH₃CN | 98 | [4] |

| Propargyl Amine | Phenyl Azide | CuSO₄ / Sodium Ascorbate | H₂O | 91 | [4] |

Conclusion

This compound is an indispensable tool for chemists in both academic and industrial settings. Its straightforward synthesis and high reactivity as a propargylating agent, coupled with the utility of the incorporated alkyne in click chemistry, solidify its importance in the synthesis of complex molecules for a wide array of applications, including the development of novel therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to effectively utilize this versatile reagent in their work.

References

- 1. Page loading... [wap.guidechem.com]

- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 3. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Click Chemistry [organic-chemistry.org]

Synthesis of propargyl p-toluenesulfonate from propargyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of propargyl p-toluenesulfonate from propargyl alcohol. This guide includes detailed experimental protocols, a summary of quantitative data, and a discussion of the reaction mechanism, making it a valuable resource for professionals in organic synthesis and drug development. This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals, due to its utility in introducing the propargyl group through nucleophilic substitution reactions.[1]

Reaction Overview and Mechanism

The synthesis of this compound, also known as propargyl tosylate, is a standard esterification reaction where the hydroxyl group of propargyl alcohol is converted into a tosylate group. This transformation is crucial as it converts a poor leaving group (hydroxide) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions. The reaction is typically carried out by reacting propargyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

The reaction mechanism involves the nucleophilic attack of the oxygen atom of the propargyl alcohol's hydroxyl group on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, such as sodium hydroxide (B78521), pyridine (B92270), or triethylamine (B128534), is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of base and solvent can influence the reaction rate and yield.

Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of this compound from propargyl alcohol.

| Propargyl Alcohol (equiv.) | p-Toluenesulfonyl Chloride (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1.0 | 1.3 | NaOH (5.0) | Diethyl ether | 0 to RT | Overnight | 84 | (Beilstein J. Org. Chem. 2013, 9, 1018–1023) |

| 1.0 | 1.2 | Pyridine or Triethylamine (1.5) | Dichloromethane (B109758) (DCM) | 0 to RT | 4 h to overnight | Not specified | (Organic Synthesis, 2017, 94, 215-231) |

| 1.0 | 1.5 | Triethylamine (1.5) | Dichloromethane (DCM) | 0 to 15 | 12 h | Moderate | (Molecules 2016, 21(11), 1547) |

Detailed Experimental Protocols

Two common procedures for the synthesis of this compound are detailed below.

Protocol 1: Using Sodium Hydroxide in Diethyl Ether

This protocol is adapted from a literature procedure and is suitable for large-scale synthesis.

Materials:

-

Propargyl alcohol

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Sodium hydroxide (NaOH) pellets

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round bottom flask equipped with a mechanical stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a 2 L round bottom flask equipped with a mechanical stirrer, dissolve propargyl alcohol (1.0 mol, 58 mL) and p-toluenesulfonyl chloride (1.3 mol, 250 g) in diethyl ether (1000 mL) under a nitrogen atmosphere.

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Under vigorous stirring, add sodium hydroxide pellets (5.0 mol, 200 g) to the solution in six portions, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Pour the resulting suspension into cold water.

-

Separate the aqueous layer and extract it with diethyl ether (2 x 250 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound as a dark liquid.

Protocol 2: Using Triethylamine in Dichloromethane

This general procedure is commonly used for the tosylation of alcohols.

Materials:

-

Propargyl alcohol

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Triethylamine or Pyridine

-

Dichloromethane (DCM)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

To a solution of propargyl alcohol (1 eq.) in dry dichloromethane (10 volumes) in a round bottom flask, cool the mixture to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

-

Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Upon completion, dilute the reaction mixture with water and separate the layers using a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired this compound.

Spectroscopic Data

The following are the characteristic spectroscopic data for the starting material and the product.

Propargyl Alcohol:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.29 (d, J=2.4 Hz, 2H), 2.50 (t, J=2.4 Hz, 1H), 1.85 (s, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 80.0, 74.5, 51.2.

-

IR (neat, cm⁻¹): 3290 (O-H stretch), 3290 (≡C-H stretch), 2120 (C≡C stretch), 1020 (C-O stretch).

This compound:

-

¹H NMR (CDCl₃, 500 MHz): δ 7.76 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.5 Hz, 2H), 4.65 (d, J = 2.5 Hz, 2H), 2.49 (t, J = 2.5 Hz, 1H), 2.47 (s, 3H).

-

¹³C NMR (CDCl₃, 125 MHz): δ 145.3, 133.1, 130.0, 128.2, 77.4, 75.4, 57.4, 21.8.

-

IR (inferred, cm⁻¹): ~3300 (≡C-H stretch), ~2125 (C≡C stretch), ~1600, ~1495 (aromatic C=C stretch), ~1360 (S=O asymmetric stretch), ~1175 (S=O symmetric stretch), ~1100 (C-O stretch).

Visualizations

Reaction Pathway

Caption: Reaction pathway for the tosylation of propargyl alcohol.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis.

Safety Considerations

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Propargyl alcohol is flammable and toxic. Handle with care and avoid inhalation or skin contact.

-

The reaction with sodium hydroxide can be exothermic. The addition of NaOH pellets should be done slowly and with efficient cooling to control the temperature.

-

Organic solvents like diethyl ether and dichloromethane are flammable and volatile. Ensure proper ventilation and avoid ignition sources.

This technical guide provides a solid foundation for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary. Always refer to safety data sheets (SDS) for all chemicals before use.

References

The Propargyl Paradox: A Technical Guide to the Mechanism of Nucleophilic Substitution on Propargyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl tosylate is a highly versatile reagent in organic synthesis, prized for its ability to introduce the propargyl moiety—a valuable functional group for further transformations such as "click" chemistry, coupling reactions, and the synthesis of complex natural products. However, its reactivity is nuanced, governed by a delicate interplay of competing mechanistic pathways. Nucleophilic attack on propargyl systems does not follow a single, predictable course but can proceed via SN2, SN1, or SN2' mechanisms, often leading to a mixture of propargylic and allenic products. Understanding the factors that dictate the dominant pathway is critical for controlling reaction outcomes and designing efficient synthetic routes. This guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in chemical research and development.

The Substrate: Propargyl p-Toluenesulfonate

This compound (propargyl tosylate) is an organic compound featuring a propargyl group (HC≡C-CH₂–) attached to a tosylate (–OTs) group. The tosylate is an excellent leaving group due to the ability of the sulfonate ester to stabilize the negative charge through resonance, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] Propargyl tosylate is typically prepared from the reaction of propargyl alcohol with p-toluenesulfonyl chloride in the presence of a base.[3] It is a more stable and safer alternative to the more volatile propargyl halides.[3]

Core Mechanistic Pathways

The reaction of a nucleophile with propargyl tosylate can be channeled through three primary competitive pathways. The outcome is highly sensitive to the nature of the nucleophile, solvent conditions, and the steric environment of the substrate.

The SN2 Pathway: Direct Substitution

The bimolecular nucleophilic substitution (SN2) mechanism involves a direct, concerted attack of the nucleophile on the α-carbon (the carbon bearing the tosylate group).[4] This "backside attack" proceeds through a single pentacoordinate transition state, resulting in the displacement of the tosylate leaving group and an inversion of stereochemistry if the α-carbon is a chiral center.[4][5]

This pathway is favored by:

-

Strong, unhindered nucleophiles (e.g., N₃⁻, CN⁻, RS⁻).[6]

-

Polar aprotic solvents (e.g., DMF, DMSO, acetone), which solvate the counter-cation but leave the nucleophile "naked" and highly reactive.[5][7]

-

Unsubstituted or minimally substituted propargyl systems where the α-carbon is sterically accessible.

Caption: The SN2 pathway on propargyl tosylate.

The SN1 Pathway: The Allenic/Propargylic Cation

The unimolecular nucleophilic substitution (SN1) pathway is characterized by a two-step process.[1] First, the leaving group departs to form a carbocation intermediate. This step is rate-determining. The propargyl carbocation is resonance-stabilized, existing as a hybrid of the propargylic and allenic forms. In the second step, the nucleophile can attack either electrophilic carbon of this resonance hybrid.

-

Attack at the α-carbon yields the propargyl substitution product.

-

Attack at the γ-carbon yields the allenyl substitution product.

This mechanism is favored by:

-

Polar protic solvents (e.g., H₂O, alcohols), which stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding.[8][9]

-

Weak or neutral nucleophiles (e.g., H₂O, ROH).[9]

-

Substrates with substituents that further stabilize the carbocation.

Caption: The SN1 pathway involving the allenic/propargylic cation.

The SN2' Pathway: Concerted Allenic Substitution

The SN2' mechanism is a concerted process, analogous to the SN2 pathway, but where the nucleophile attacks the γ-carbon (the terminal acetylenic carbon).[10] This attack induces a rearrangement of the π-electrons, leading to the formation of an allene (B1206475) and the concurrent expulsion of the tosylate leaving group from the α-carbon.

The SN2' pathway often competes with the SN2 pathway and is favored when:

-

The α-carbon is sterically hindered , making a direct SN2 attack more difficult.[10]

-

Certain organometallic nucleophiles (e.g., cuprates) are used, which have a known propensity for conjugate or extended addition.

Caption: The SN2' pathway leading to an allenic product.

Quantitative Data: Factors Influencing Product Distribution

The ratio of propargyl to allenyl products is a key consideration in synthesis. While a comprehensive database is beyond the scope of this guide, the following tables summarize the expected trends based on mechanistic principles.

Table 1: Effect of Solvent on Reaction Pathway

| Solvent Type | Example(s) | Favored Mechanism | Predominant Product Type(s) | Rationale |

| Polar Protic | H₂O, EtOH, MeOH | SN1 | Propargyl / Allenyl Mixture | Stabilizes the carbocation intermediate and solvates the leaving group.[9] |

| Polar Aprotic | DMF, DMSO, Acetone | SN2 / SN2' | Propargyl and/or Allenyl | Enhances nucleophilicity by poorly solvating the anionic nucleophile.[7] |

| Non-Polar | Hexane, Toluene | Generally Slow | - | Reactants are often insoluble, and transition states are poorly stabilized. |

Table 2: Effect of Nucleophile Strength on Reaction Pathway

| Nucleophile Type | Example(s) | Favored Mechanism | Expected Propargyl/Allenyl Outcome |

| Strong | N₃⁻, RS⁻, ⁻CN, R₂CuLi | SN2 / SN2' | SN2 favored unless α-carbon is hindered, then SN2' increases.[10] |

| Weak / Neutral | H₂O, ROH, RCO₂H | SN1 | Mixture of products, ratio depends on the relative stability of cation sites. |

Experimental Protocols

Protocol 1: Synthesis of Propargyl Tosylate

This protocol is adapted from a procedure for the synthesis of a propargyl tosylate used in subsequent alkylation reactions.[3]

Materials:

-

Propargyl alcohol (1.0 mol)

-

p-Toluenesulfonyl chloride (TsCl) (1.3 mol)

-

Sodium hydroxide (B78521) (NaOH) pellets (5.0 mol)

-

Diethyl ether (1000 mL)

-

Ice bath, 2 L round-bottom flask, mechanical stirrer

Procedure:

-

Charge a 2 L round-bottom flask equipped with a mechanical stirrer with propargyl alcohol (1.0 mol), tosyl chloride (1.3 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.

-

Cool the resulting mixture in an ice bath to 0 °C.

-

Add NaOH pellets (5.0 mol) portion-wise to the solution at 0 °C under vigorous stirring over a period of 30-60 minutes.

-

Allow the mixture to warm to room temperature and continue stirring overnight.

-

Carefully pour the suspension into cold water (1 L).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 250 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by drying under high vacuum to obtain pure propargyl tosylate as a dark liquid.[3]

Protocol 2: SN2 Alkylation of Diethyl 2-Acetamidomalonate

This protocol demonstrates a typical SN2 reaction using propargyl tosylate.[3]

Materials:

-

Diethyl 2-acetamidomalonate (0.483 mol)

-

Potassium tert-butoxide (0.54 mol)

-

Propargyl tosylate (0.49 mol)

-

Anhydrous dioxane (1.5 L + 150 mL)

-

Mechanical stirrer, heating mantle, appropriate glassware

Procedure:

-

To a solution of diethyl 2-acetamidomalonate (0.483 mol) in 1.35 L of dioxane, add a slurry of potassium tert-butoxide (0.54 mol) in 550 mL of dioxane dropwise via cannula over 2 hours at room temperature with mechanical stirring.

-

Heat the resulting suspension to 50 °C and stir for an additional 2 hours.

-

Add a solution of propargyl tosylate (0.49 mol) in 150 mL of dioxane dropwise at 50 °C over 1 hour.

-

Heat the resulting mixture to reflux and maintain overnight.

-

Cool the reaction mixture to room temperature and filter to remove the solid precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in dichloromethane (B109758) (1 L), wash with water (2 x 500 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the alkylated product.

Caption: A generalized workflow for nucleophilic substitution.

Conclusion

The nucleophilic substitution on propargyl tosylate is a foundational reaction in organic synthesis that exhibits remarkable mechanistic diversity. The competition between SN1, SN2, and SN2' pathways dictates the product distribution, resulting in either propargyl derivatives, allenic compounds, or a mixture thereof. By carefully selecting the nucleophile, solvent, and reaction temperature, chemists can steer the reaction towards the desired outcome. A thorough understanding of these underlying principles is essential for leveraging the full synthetic potential of propargyl tosylate in the development of novel pharmaceuticals and complex organic materials.

References

- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SN2 Reaction Mechanism [chemistrysteps.com]

- 6. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the ¹H and ¹³C NMR Data of Propargyl p-Toluenesulfonate

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. This document details the expected spectral data, outlines a standard experimental protocol for data acquisition, and presents a visualization of the molecular structure.

Quantitative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. The data is compiled based on established principles of NMR spectroscopy and analysis of similar molecular structures.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.80 | Doublet | 8.3 | 2 | Ar-H (ortho to SO₂) |

| 7.36 | Doublet | 8.3 | 2 | Ar-H (meta to SO₂) |

| 4.75 | Doublet | 2.4 | 2 | -OCH₂- |

| 2.50 | Triplet | 2.4 | 1 | -C≡CH |

| 2.45 | Singlet | - | 3 | Ar-CH₃ |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | Ar-C (ipso-SO₂) |

| 132.8 | Ar-C (ipso-CH₃) |

| 129.8 | Ar-CH |

| 128.4 | Ar-CH |

| 78.5 | -C≡CH |

| 75.0 | -C≡CH |

| 58.0 | -OCH₂- |

| 21.6 | Ar-CH₃ |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Transfer: The solution is transferred to a 5 mm NMR tube.

Instrumentation

-

A 400 MHz or 500 MHz NMR spectrometer is typically used for data acquisition.

¹H NMR Acquisition Parameters

-

Number of Scans: 16-64 scans are accumulated to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Pulse Width: A 30-45 degree pulse width is applied.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

¹³C NMR Acquisition Parameters

-

Number of Scans: 1024-4096 scans are acquired due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width: A spectral width of 0 to 220 ppm is typically used.

Data Processing

The acquired Free Induction Decay (FID) is processed using appropriate NMR software. This involves:

-

Fourier Transformation: Conversion of the time-domain signal (FID) to the frequency-domain spectrum.

-

Phase Correction: Manual or automatic adjustment of the phase of the spectrum.

-

Baseline Correction: Correction of any distortions in the baseline of the spectrum.

-

Referencing: Calibration of the chemical shift scale using the TMS internal standard at 0.00 ppm.

-

Integration: Determination of the relative number of protons for each signal in the ¹H NMR spectrum.

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound.

Infrared Spectroscopy of Propargyl p-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of propargyl p-toluenesulfonate. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the identification, characterization, and quality control of organic molecules. This compound is a key reagent in organic synthesis, particularly in the introduction of the propargyl group, which is of significant interest in medicinal chemistry and materials science. Infrared spectroscopy offers a rapid and non-destructive method to confirm the structural integrity of this compound by identifying its characteristic functional groups.

Data Presentation: Expected Infrared Absorption Bands

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the terminal alkyne, the sulfonate ester, and the aromatic ring. The following table summarizes the expected characteristic absorption bands and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| ~2900 - 2850 | Medium | C-H Stretch | Methylene (-CH₂-) |

| ~2150 - 2100 | Weak to Medium | C≡C Stretch | Terminal Alkyne |

| ~1600 - 1475 | Weak to Medium | C=C Stretch | Aromatic Ring |

| ~1360 | Strong | S=O Asymmetric Stretch | Sulfonate Ester (Tosylate) |

| ~1175 | Strong | S=O Symmetric Stretch | Sulfonate Ester (Tosylate) |

| ~1000 - 650 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

| ~700 - 610 | Strong | ≡C-H Bend | Terminal Alkyne |

Interpretation of the Spectrum

The presence of a sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne's C-H bond.[1] The carbon-carbon triple bond stretch, while characteristic, often appears as a weak to medium intensity band in the 2100-2260 cm⁻¹ region.[1][2] The tosylate group is readily identified by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1360 cm⁻¹ and 1175 cm⁻¹, respectively. The aromatic ring of the tosyl group will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1475 cm⁻¹ region.[3][4] The region below 1000 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including the characteristic out-of-plane C-H bending of the substituted benzene (B151609) ring and the strong bending of the terminal alkyne C-H bond.[1]

Experimental Protocols

The acquisition of a high-quality infrared spectrum of this compound can be achieved through several standard methods, depending on the physical state of the sample.

Method 1: Potassium Bromide (KBr) Pellet Method (for solid samples)

This method is suitable if the this compound is a solid. It involves dispersing the solid sample in a dry potassium bromide matrix and pressing it into a transparent pellet.

Materials:

-

This compound

-

Infrared (IR) grade potassium bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

Procedure:

-

Thoroughly clean the agate mortar, pestle, and pellet press die with a suitable solvent (e.g., acetone) and ensure they are completely dry.

-

Place a small amount of KBr (approximately 100-200 mg) into the mortar and grind it to a fine powder.

-

Add a small amount of the this compound sample (typically 1-2 mg, aiming for a sample-to-KBr ratio of about 1:100) to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[5] It is crucial to minimize exposure to atmospheric moisture as KBr is hygroscopic.[5][6]

-

Transfer a portion of the mixture into the pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 metric tons) for a few minutes to form a transparent or translucent pellet.[7]

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Method 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy (for solid or liquid samples)

ATR-FTIR is a versatile technique that requires minimal sample preparation and is suitable for both solid and liquid samples. This compound is often supplied as a liquid or low-melting solid.

Materials:

-

This compound

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Soft tissue or Kimwipes

Procedure:

-

Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of liquid this compound or a small amount of the solid onto the center of the ATR crystal.

-

If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the infrared spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly with a solvent-moistened soft tissue to remove all traces of the sample.

Mandatory Visualizations

The following diagrams illustrate the key relationships in the infrared spectroscopy of this compound.

Caption: Functional group correlation to IR absorption regions.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. shimadzu.com [shimadzu.com]

- 6. youtube.com [youtube.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

The Solubility Profile of Propargyl p-Toluenesulfonate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of propargyl p-toluenesulfonate (also known as propargyl tosylate) in common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental methodologies for its determination, and presents a visual workflow for a key synthetic application.

Introduction to this compound

This compound is a versatile reagent in organic synthesis, valued for its role as a propargylating agent.[1] Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and functional materials. An understanding of its solubility is critical for reaction setup, purification, and formulation.

Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[2][3] |

| Dichloromethane | Soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] |

| Ethyl Acetate | Soluble[2][3] |

| Ethanol | Soluble[1] |

| Acetone | Soluble[1] |

| Water | Not miscible[1][2][3] |

Experimental Protocols

General Protocol for Solubility Determination

While specific quantitative data for this compound is unavailable, a general experimental protocol for determining the solubility of a compound, adapted from methods for similar organic tosylates, is provided below.

Objective: To determine the solubility of a compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vortex mixer

-

Constant temperature bath or shaker

-

Syringe with a compatible filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dish

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient equilibration period, typically 24-48 hours.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately pass the collected supernatant through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any microscopic solid particles.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is completely removed, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dried solute on an analytical balance.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the dish minus the initial pre-weighed value.

-

Solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Synthetic Protocol: Synthesis of 2-Hydroxy-4-pentynoic Acid

This compound is a key reagent in the synthesis of 2-hydroxy-4-pentynoic acid, a valuable intermediate for "clickable" biodegradable polylactides.[4][5]

Reaction Scheme: The synthesis involves the alkylation of diethyl 2-acetamidomalonate with propargyl tosylate, followed by a one-pot hydrolysis, decarboxylation, diazotization, and hydroxylation sequence.[4][5]

Detailed Protocol for Alkylation Step:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve diethyl 2-acetamidomalonate in a suitable solvent.

-

Add a base, such as potassium tert-butoxide, to the solution.

-

Slowly add this compound to the reaction mixture.

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, the resulting propargylic malonate can be isolated or carried forward to the next synthetic step.[4]

Visualizing Synthetic Workflows

The following diagram illustrates the experimental workflow for the synthesis of 2-hydroxy-4-pentynoic acid, highlighting the role of this compound.

Caption: Synthesis of 2-hydroxy-4-pentynoic acid.

References

- 1. guidechem.com [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 6165-76-0 [chemicalbook.com]

- 4. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

Stability and Storage of Propargyl p-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for propargyl p-toluenesulfonate (propargyl tosylate). Understanding the stability profile of this versatile reagent is critical for ensuring its integrity in chemical synthesis and for the development of robust and reliable drug development processes. This document outlines the known stability characteristics, provides recommendations for storage and handling, and details a proposed experimental protocol for conducting a thorough stability assessment.

Chemical and Physical Properties

This compound is a sulfonate ester widely used in organic synthesis for the introduction of the propargyl group. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₀H₁₀O₃S |

| Molecular Weight | 210.25 g/mol |

| Appearance | Colorless to brown liquid or solid |

| Solubility | Soluble in chloroform, dichloromethane, DMSO, and ethyl acetate. Insoluble in water.[1] |

| Storage Temperature | 2-8°C or -20°C[2] |

Stability Profile

Table 2: Summary of Stability and Degradation Factors for this compound

| Factor | Effect on Stability | Comments |

| Thermal Stress | Sensitive to heat. | Elevated temperatures can lead to decomposition. |

| Photostability | Sensitive to light. | Exposure to light can induce degradation. |

| Hydrolytic Stability | Susceptible to hydrolysis. | As a sulfonate ester, it is expected to undergo hydrolysis, particularly under acidic or basic conditions. |

| Oxidative Stability | Potentially reactive with strong oxidizing agents. | Incompatible with strong oxidizers.[3] |

| pH Stability | Likely unstable at pH extremes. | Sulfonate esters can be labile under both acidic and basic conditions. |

| Incompatible Materials | Strong oxidizing agents. | Contact with strong oxidizing agents should be avoided.[3] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, sulfur oxides. | These are the expected products of thermal decomposition.[3] |

Recommended Storage Conditions

To maintain the quality and integrity of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation, affecting its reactivity and potentially introducing impurities into subsequent reactions.

Table 3: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C or freeze at -20°C. | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Protect from light. Use amber vials or store in the dark. | To prevent photolytic degradation. |

| Container | Tightly sealed, chemically resistant containers. | To prevent contamination and exposure to moisture. |

| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. | Due to its potential as an irritant and alkylating agent. |

Proposed Experimental Protocol for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocol outlines a systematic approach to investigating its degradation under various stress conditions.

Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the separation and quantification of this compound from its potential degradation products.

Table 4: Proposed HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | To be optimized for optimal separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve in acetonitrile or a mixture of acetonitrile and water. |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. Validation parameters should include specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Study Protocol

A solution of this compound (e.g., 1 mg/mL in acetonitrile) should be subjected to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Table 5: Proposed Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours at 60°C |

| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 hours at room temperature |

| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 hours at room temperature |

| Thermal Degradation | 80°C (in a calibrated oven) | 24, 48, 72 hours (solid and solution) |

| Photostability | ICH Q1B option 2 (1.2 million lux hours and 200 W h/m²) | As per ICH guidelines (solid and solution) |

Samples should be withdrawn at appropriate time points, neutralized if necessary, and analyzed by the validated stability-indicating HPLC method. The extent of degradation should be determined, and any significant degradation products should be characterized.

Visualizations

The following diagrams illustrate the key factors influencing the stability of this compound and a proposed workflow for its stability assessment.

Caption: Factors Influencing Stability

Caption: Stability Assessment Workflow

Conclusion

This compound is a valuable but inherently reactive molecule that requires careful handling and storage to ensure its stability and performance. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light—is paramount. For critical applications in research and drug development, a comprehensive forced degradation study, as outlined in this guide, should be performed to fully characterize its stability profile and to develop a robust, stability-indicating analytical method for its quality control. This proactive approach to understanding and managing the stability of this compound will contribute to the reliability and reproducibility of experimental results and the overall quality of the final products.

References

- 1. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

The Propargylating Power of Propargyl p-Toluenesulfonate: An In-Depth Mechanistic Guide

For researchers, scientists, and professionals in drug development, the introduction of a propargyl group is a critical step in the synthesis of complex molecules and bioconjugates. Propargyl p-toluenesulfonate, also known as propargyl tosylate, stands out as a highly efficient and versatile reagent for this purpose. Its utility is primarily anchored in the predictable and robust bimolecular nucleophilic substitution (SN2) reaction mechanism. This technical guide delves into the core of this mechanism, offering quantitative data and detailed experimental protocols to facilitate its application in research and development.

The Core Mechanism: A Classic SN2 Pathway

The propargylation reaction using this compound proceeds through a concerted, single-step SN2 mechanism. This pathway involves the backside attack of a nucleophile on the electrophilic carbon atom bonded to the tosylate group. As the new bond between the nucleophile and the carbon atom forms, the bond between the carbon and the oxygen of the tosylate leaving group simultaneously breaks.

The efficacy of this reaction is significantly enhanced by the nature of the tosylate anion as an excellent leaving group. Its stability is derived from the resonance delocalization of the negative charge across the sulfonyl group and the appended aromatic ring. A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a crucial consideration in the synthesis of chiral molecules. The reaction kinetics are second-order, being dependent on the concentrations of both the this compound and the nucleophile.

Caption: The S_N2 reaction mechanism of this compound.

Quantitative Data on Propargylation Reactions

The yield of the propargylation reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The following table provides a summary of representative yields for the reaction of this compound with various classes of nucleophiles. These values are based on literature reports for propargyl tosylate and analogous propargylating agents possessing good leaving groups, and serve as a practical guide for reaction planning.

| Nucleophile Type | Example Nucleophile | Product Type | Solvent | Base | Temperature (°C) | Representative Yield (%) |

| N-Nucleophile | Primary Amine | Secondary Propargylamine | Acetonitrile | TEA, DIPEA | Room Temperature | 85-95 |

| Azide (NaN₃) | Propargyl Azide | DMF | - | Room Temp - 60 | >90 | |

| O-Nucleophile | Phenol | Propargyl Ether | Acetone, DMF | K₂CO₃, NaH | 50 - 80 | 70-90 |

| Carboxylate | Propargyl Ester | DMF | Cs₂CO₃ | Room Temperature | 75-90 | |

| S-Nucleophile | Thiol | Propargyl Sulfide | DCM, Acetonitrile | TEA | Room Temperature | >90 |

| C-Nucleophile | Malonate Ester | Propargylated Malonate | Dioxane | KOBuᵗ | 50 - Reflux | ~80 |

Detailed Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of the propargylating agent itself, adapted from established literature procedures.

Materials:

-

Propargyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve propargyl alcohol (1.0 equivalent) in anhydrous DCM (10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add pyridine (1.5 equivalents) to the stirred solution.

-

Portion-wise, add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and continue stirring for an additional 2-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the crude product using column chromatography.

General Protocol for Nucleophilic Propargylation

This protocol provides a generalized procedure for the propargylation of a nucleophile using the synthesized this compound.

Materials:

-

This compound

-

Nucleophile of choice

-

Anhydrous solvent (e.g., DMF, acetonitrile, DCM)

-

Base (if required, e.g., K₂CO₃, triethylamine)

-

Deionized water

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.0 equivalent) in the selected anhydrous solvent.

-

If the reaction requires a base, add it to the solution (1.1-1.5 equivalents).

-

Add this compound (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer three times with a suitable organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting propargylated product by column chromatography or recrystallization as needed.

Caption: A general experimental workflow for propargylation.

Conclusion

This compound is an indispensable tool in modern organic synthesis, offering a reliable method for the introduction of the versatile propargyl group. Its reactivity is governed by the well-understood SN2 mechanism, providing a high degree of control and predictability. By leveraging the information on the reaction mechanism, quantitative outcomes, and the detailed protocols provided in this guide, researchers can confidently employ this compound to advance their synthetic endeavors in drug discovery and beyond.

Propargyl p-Toluenesulfonate: A Technical Guide to Safe Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Propargyl p-toluenesulfonate, also known as propargyl tosylate, is a versatile reagent widely employed in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility in introducing the propargyl group for subsequent "click" chemistry reactions makes it a valuable tool for researchers. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides an in-depth overview of the safety data for this compound and outlines essential handling precautions to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |

The signal word for this compound is "Warning".[1][2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃S | [4] |

| Molecular Weight | 210.25 g/mol | [4] |

| Appearance | Light yellow liquid | [1][3] |

| Odor | No information available | [1][3] |

| Density | 1.215 g/mL at 20 °C | [4][5] |

| Flash Point | 100 °C (212 °F) - closed cup | [6] |

| Water Solubility | Not miscible in water | [4][5] |

| Solubility in other solvents | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [4][5] |

| Storage Temperature | 2-8°C | [6] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize the risk of exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][7] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1] |

| Respiratory Protection | Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)) should be used. | [1][6][8] |

Engineering Controls

Engineering controls are the most effective way to reduce exposure.

-

Ventilation: Handle product only in a closed system or provide appropriate exhaust ventilation, such as a chemical fume hood.[1][8]

-

Safety Equipment: Ensure that eyewash stations and safety showers are close to the workstation location.[1][7]

Handling Procedures

-

Wash face, hands, and any exposed skin thoroughly after handling.[1][2]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

-

Avoid contact with skin and eyes.[8]

Storage Requirements

-

Store in a well-ventilated place. Keep container tightly closed.[1][2]

-

Store locked up.[1]

-

Keep refrigerated at 2-8°C.[6]

-

The product is reported to be heat and light-sensitive.[2]

Caption: Safe handling workflow for this compound.

First-Aid Measures

In the event of exposure, immediate action is critical.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][2] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. | [1][2] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If not breathing, give artificial respiration. Get medical attention. | [1][2] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting. | [1][8] |

Accidental Release and Fire-Fighting Measures

Accidental Release

-

Avoid breathing vapors, mist, or gas.[8]

-

Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1][2]

Fire-Fighting

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, chemical foam.[1][2]

-

Specific Hazards: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[1][2]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2]

Toxicological and Ecological Information

Detailed toxicological studies for this compound are limited. The available information indicates that the toxicological properties have not been fully investigated.[1] No information is available on mutagenic, reproductive, developmental, or teratogenic effects.[1] The target organ for single exposure toxicity is the respiratory system.[1][3] Information on ecological effects is also scarce, but it is advised not to let the chemical enter the environment.[1][2]

Caption: Hazard-precaution relationship for this compound.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not release into the environment.[1][2]

This guide is intended to provide a comprehensive overview of the safe handling of this compound based on currently available safety data sheets. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) from your supplier before using this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 6165-76-0 [chemicalbook.com]

- 6. This compound = 97.0 GC 6165-76-0 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: Genotoxicity of Propargyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl p-toluenesulfonate (CAS 6165-76-0), also known as propargyl tosylate, is a chemical intermediate used in various organic syntheses. As a member of the sulfonic acid ester class of compounds, its potential for genotoxicity is a critical consideration for safety assessment, particularly in the context of pharmaceutical development where such compounds may arise as process impurities. This technical guide provides a comprehensive overview of the available data on the genotoxicity of this compound, including detailed experimental protocols and data analysis.

Core Findings on Genotoxicity

This compound has been evaluated for its mutagenic potential in the bacterial reverse mutation assay (Ames test). The available evidence indicates that this compound is mutagenic in this system.

Data Presentation

Table 1: Summary of Ames Test Results for this compound

| Test System | Metabolic Activation | Result |

| Salmonella typhimurium TA100 | With and Without S9 | Positive[1] |

| Salmonella typhimurium TA98 | With and Without S9 | Negative[1] |

Further quantitative data from the study, such as specific revertant numbers at various concentrations, were not publicly available in the reviewed literature.

Micronucleus Test: According to a comprehensive study on various sulfonic acid esters, this compound was not evaluated in the in vitro micronucleus test.[1]

Experimental Protocols

The following sections detail the standard methodologies for the key genotoxicity assays relevant to the assessment of this compound.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Tester Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. TA98 detects frameshift mutagens, while TA100 detects base-pair substitution mutagens.

-

Metabolic Activation: The assay is conducted both in the absence and presence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This is to assess the mutagenicity of the parent compound and its metabolites.

-

Procedure (Plate Incorporation Method):

-

A mixture of the tester strain, the test article (this compound) at various concentrations, and, if required, the S9 mix is prepared in molten top agar (B569324).

-

This mixture is poured onto the surface of a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis:

-

The number of revertant colonies (his+) on each plate is counted.

-

A substance is generally considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

-

Signaling Pathways and Workflows

Genotoxicity Testing Workflow

The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound like this compound.

A typical workflow for genotoxicity assessment.

DNA Damage and Repair Pathway

This compound, as a potential alkylating agent, can induce DNA damage, which in turn activates cellular DNA damage response (DDR) pathways.

Simplified DNA damage and response pathway.

Conclusion

Based on the available data, this compound is considered to be mutagenic in the Ames test, specifically showing a positive result in the S. typhimurium TA100 strain. This indicates its potential to cause base-pair substitution mutations. The absence of data from a micronucleus assay for this specific compound suggests a gap in the comprehensive assessment of its clastogenic and aneugenic potential. For a complete genotoxicity profile, further testing in mammalian cell systems, such as an in vitro micronucleus assay or a comet assay, would be warranted, especially if human exposure is anticipated. Drug development professionals should consider these findings when evaluating the risk associated with the presence of this compound as a potential impurity in active pharmaceutical ingredients.

References

Methodological & Application

Protocol for O-propargylation of Phenols with Propargyl p-Toluenesulfonate

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction